REACTION_SMILES
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[CH2:9]([Li:10])[CH2:11][CH2:12][CH3:13].[N:1]1([CH2:6][C:7]#[CH:8])[CH2:2][CH2:3][CH2:4][CH2:5]1.[O:14]=[C:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[N:1]1([CH2:6][C:7]#[C:8][C:15]2([OH:14])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCN1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC1(C#CCN2CCCC2)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |